m-PEG20-alcohol
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Overview
Description
M-PEG20-alcohol is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The molecular formula of m-PEG20-alcohol is C41H84O21 .
Synthesis Analysis
M-PEG20-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of m-PEG20-alcohol is complex and requires advanced tools for analysis . These tools can provide a comprehensive overview of the different classes of nanoparticles and their novel or enhanced physicochemical properties .Chemical Reactions Analysis
M-PEG20-alcohol is involved in the synthesis of PROTACs . The process involves the connection of two different ligands by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG20-alcohol are unique due to its PEG-based structure . These properties are different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Chromatography and Analytical Methods
Poly(ethylene)glycol (PEG) finds extensive use in chromatography and related analytical techniques. Specifically:
Biomedical Applications
PEG’s unique properties make it valuable in biomedical research and applications:
- Reduced Antigenicity : PEGylated compounds exhibit lower antigenicity, making them suitable for therapeutic use .
Magnetic Nanoparticles for Biomedical Applications
Mechanism of Action
Target of Action
m-PEG20-alcohol is a PEG-based PROTAC linker . The primary targets of m-PEG20-alcohol are proteins that can be degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
m-PEG20-alcohol operates by linking two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This forms a PROTAC molecule that can interact with its targets and induce changes. Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG20-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, thereby controlling the concentration of specific proteins and maintaining cellular homeostasis .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a similar compound, uricase-peg 20, has been studied . Uricase-PEG 20 demonstrated a long half-life, suggesting less frequent dosing may be required
Result of Action
The primary result of m-PEG20-alcohol’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, m-PEG20-alcohol can control the concentration of specific proteins within cells . This can have various molecular and cellular effects, depending on the specific proteins targeted.
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H84O21/c1-43-4-5-45-8-9-47-12-13-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-61-40-41-62-39-38-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-48-11-10-46-7-6-44-3-2-42/h42H,2-41H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIAEEJHXWQGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H84O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025072 |
Source
|
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59-Icosaoxahenhexacontan-61-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG20-alcohol |
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